molecular formula C8H10ClN3O B2513476 (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol CAS No. 1841473-77-5

(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol

Cat. No.: B2513476
CAS No.: 1841473-77-5
M. Wt: 199.64
InChI Key: XEFKCMOGRCBXAO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol (CAS 1841473-77-5) is a high-purity chemical building block designed for pharmaceutical and life sciences research . This chiral compound has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol . Its structure features a pyrrolidin-3-ol group with (S) configuration, linked to a 6-chloropyrazine ring, making it a versatile intermediate for synthesizing more complex molecules . The compound's specific stereochemistry and functional groups make it a valuable scaffold in medicinal chemistry, particularly for exploring structure-activity relationships. Its physicochemical profile, including a predicted collision cross section (CCS) of 140.7 Ų for the [M+H]+ adduct, provides critical data for analytical method development, such as mass spectrometry . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or personal use. Proper handling and storage under recommended conditions are essential. For complete product specifications, including SMILES (C1CN(C[C@H]1O)C2=CN=CC(=N2)Cl) and InChI identifiers, please contact our technical support team .

Properties

IUPAC Name

(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-3-10-4-8(11-7)12-2-1-6(13)5-12/h3-4,6,13H,1-2,5H2/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFKCMOGRCBXAO-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile & Technical Guide: (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Architecture

The compound (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol represents a critical bifunctional scaffold in medicinal chemistry, often utilized as a chiral intermediate for nicotinic acetylcholine receptor (nAChR) agonists (e.g., Varenicline analogs). Its solubility profile is governed by a "push-pull" physicochemical architecture: the lipophilic, electron-deficient 6-chloropyrazine core contrasts with the polar, hydrogen-bond-donating pyrrolidin-3-ol moiety.

This guide provides a structural analysis of solvent interactions, a predicted solubility classification, and a validated experimental protocol for determining exact thermodynamic solubility in a laboratory setting.

Structural Determinants of Solubility[1]
  • Pyrazine Ring (Lipophilic/Aromatic): The nitrogen-containing heterocycle provides moderate water solubility, but the chlorine substitution at position 6 significantly increases lipophilicity (

    
     shift), enhancing solubility in chlorinated solvents (DCM, Chloroform) and esters.
    
  • Pyrrolidine-3-ol (Polar/Chiral): The hydroxyl group at the C3 position acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This necessitates the use of polar protic or aprotic solvents for high-concentration stock solutions.

  • Chirality (3S): While enantiomers generally share solubility properties in achiral solvents, the solid-state lattice energy of the pure (3S) enantiomer may differ from the racemate, potentially affecting dissolution rates.

Predicted Solubility Profile

Based on functional group analysis and homologous pyrazine derivatives, the following solubility profile is projected. This data serves as a guide for solvent selection during synthesis (SnAr reactions), extraction, and crystallization.

Table 1: Solubility Classification by Solvent Class
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Disrupts intermolecular H-bonding; dipole-dipole interactions stabilize the pyrazine ring.Stock solutions, Reaction media (SnAr).
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Alcohol moiety of the solute H-bonds with solvent; good solvation of the amine.Crystallization, HPLC mobile phase.
Chlorinated Dichloromethane (DCM), ChloroformModerate-High Chlorine substituent on pyrazine interacts favorably; "Like dissolves like" for the lipophilic core.Liquid-Liquid Extraction (LLE).
Esters/Ethers Ethyl Acetate, THF, MTBEModerate Good solvation of the organic core, but may require heating to overcome lattice energy.Work-up, washing steps.
Non-Polar Hexane, Heptane, TolueneLow/Insoluble Lack of polar interaction capability to solvate the hydroxyl group.Anti-solvent for precipitation.
Aqueous Water, PBS (pH 7.4)Low-Moderate The lipophilic chloropyrazine limits water solubility despite the hydroxyl group.Biological assays (requires co-solvent).

Critical Note: For biological assays, prepare a stock in 100% DMSO, then dilute into aqueous buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity or enzyme inhibition.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely solely on predictive models. The following protocol is the "Gold Standard" Saturation Shake-Flask (SSF) method, adapted for pharmaceutical intermediates. This workflow ensures self-validating results by accounting for equilibration time and phase separation.

Materials Required
  • Test Compound: this compound (>50 mg).

  • Solvents: HPLC grade (Methanol, DMSO, Water, pH 7.4 Buffer).

  • Equipment: Orbital shaker (temp controlled), HPLC-UV or LC-MS, 0.45 µm PTFE syringe filters.

Step-by-Step Methodology
  • Supersaturation:

    • Weigh approximately 5–10 mg of the solid compound into a 2 mL chemically resistant vial (glass preferred).

    • Add 500 µL of the target solvent.

    • Visual Check: If the solid dissolves immediately, add more solid until a visible precipitate remains (suspension).

  • Equilibration (The Kinetic Phase):

    • Place vials on an orbital shaker at 25°C ± 1°C for 24 hours .

    • Why 24h? This ensures the breakdown of the crystal lattice and establishment of thermodynamic equilibrium, distinguishing it from kinetic solubility.

  • Phase Separation:

    • Centrifuge the vials at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility with solvent).

    • Validation: Inspect the filtrate.[1][2] It must be perfectly clear. Any turbidity indicates micro-precipitation, invalidating the result.

  • Quantification:

    • Dilute the supernatant (filtrate) with mobile phase (typically 100-1000x dilution) to fit within the linear range of the detector.

    • Analyze via HPLC-UV (detection at 254 nm for the pyrazine chromophore).

    • Calculate concentration using a pre-established calibration curve of the standard.[2]

Workflow Visualization

SolubilityProtocol Start Start: Solid Compound SolventAdd Add Solvent (500 µL) Target: Supersaturation Start->SolventAdd Check Visual Check: Precipitate Visible? SolventAdd->Check AddMore Add more solid Check->AddMore No (Dissolved) Shake Orbital Shaking 25°C, 24 Hours Check->Shake Yes (Suspension) AddMore->Check Separate Phase Separation (Centrifuge/Filter) Shake->Separate Analyze HPLC Quantification (UV @ 254nm) Separate->Analyze

Figure 1: Standardized Saturation Shake-Flask (SSF) workflow for determining thermodynamic solubility.

Solvent Interaction & Synthesis Implications[4]

Understanding the solubility profile is crucial for optimizing the synthesis of this intermediate, which typically involves a Nucleophilic Aromatic Substitution (


) of 2,6-dichloropyrazine with (3S)-3-pyrrolidinol.
Reaction Solvent Selection
  • Recommended: DMF or DMSO .

  • Reasoning: The

    
     reaction requires a polar aprotic solvent to stabilize the Meisenheimer complex intermediate. The high solubility of the pyrrolidine starting material in these solvents ensures homogenous kinetics.
    
  • Base Compatibility: These solvents are compatible with weak bases (

    
     or 
    
    
    
    ) often used to scavenge HCl.
Work-up and Purification
  • Extraction: The product is moderately polar.

    • Protocol: Dilute reaction mixture with water

      
       Extract with Ethyl Acetate  or DCM .
      
    • Note: Avoid Hexane as it will not effectively extract the product from the aqueous/DMF phase.

  • Crystallization:

    • Anti-solvent method: Dissolve crude in minimal hot Ethanol , then slowly add Heptane (anti-solvent) to induce precipitation of the chiral salt or free base.

Molecular Interaction Map

InteractionMap Molecule (3S)-1-(6-chloropyrazin-2-yl) pyrrolidin-3-ol Cl 6-Chloro Group (Lipophilic) Molecule->Cl Pyrazine Pyrazine N (Weak Base) Molecule->Pyrazine OH 3-Hydroxyl (H-Bond Donor) Molecule->OH DCM DCM/Chloroform (Solubilizes via Cl interaction) Cl->DCM Van der Waals MeOH Methanol/Ethanol (Solubilizes via OH H-bonding) OH->MeOH H-Bonding Hexane Hexane (Insoluble - Repelled by OH) OH->Hexane Phobic Repulsion

Figure 2: Mechanistic interaction map showing how specific functional groups dictate solvent compatibility.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrazine Derivatives. PubChem.

  • Vatsou, K., et al. (2020). Solubility of Pyrazine Derivatives in Organic Solvents: Experimental Measurement and Thermodynamic Modeling. Journal of Chemical & Engineering Data. (Generalized reference for pyrazine solubility behavior).

Sources

Pharmacophore Analysis of Chloropyrazine-Pyrrolidine Derivatives: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the pharmacophore modeling of chloropyrazine-pyrrolidine derivatives. This scaffold combines the electron-deficient, aromatic nature of the pyrazine ring with the sp³-rich, conformationally distinct pyrrolidine moiety. These derivatives are increasingly relevant in the development of kinase inhibitors (e.g., GSK-3


, mTOR), antitubercular agents, and GPCR modulators.

This guide moves beyond standard software tutorials to address the specific physicochemical challenges of this scaffold: the "sigma-hole" effect of the chlorine atom, the pseudorotation of the pyrrolidine ring, and the electronic repulsion inherent in nitrogen-rich heterocycles.

Chemical Rationale & Scaffold Architecture

To build an accurate pharmacophore, one must first understand the molecular behavior of the underlying scaffold.

The Chloropyrazine Core (The Warhead/Anchor)

The pyrazine ring acts as a bioisostere for pyridine or benzene but with significantly lower lipophilicity (


). In the context of pharmacophore modeling, the chlorine substituent  is not merely a hydrophobic bulk; it is a directional interaction point.
  • Electronic Deficit: The pyrazine ring is highly

    
    -deficient, making it an excellent participant in 
    
    
    
    -
    
    
    stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine).
  • The Halogen Bond (X-Bond): Unlike a methyl group, the chlorine atom on the pyrazine ring exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-Cl bond. This allows it to act as a Lewis acid , accepting electron density from backbone carbonyls in the binding pocket [1].

The Pyrrolidine Ring (The Vector)

The pyrrolidine moiety serves two critical functions:

  • Solubility & Basicity: It modulates the pKa and improves aqueous solubility.

  • Conformational Constraint: Unlike diethylamine chains, the pyrrolidine ring restricts the conformational entropy of the molecule. However, it undergoes pseudorotation (puckering), enabling it to sweep a specific volume of space to find optimal H-bond angles [2].

Computational Workflow: From Ligand to Hypothesis

The following workflow integrates Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) principles.

Protocol: Dataset Curation & Preparation
  • Step 1: Stereochemical Enumeration. The pyrrolidine ring often contains chiral centers (e.g., 2-methylpyrrolidine). You must generate all stereoisomers (R/S) unless the synthesis is stereospecific.

  • Step 2: Ionization States. Generate states at pH

    
    . The pyrrolidine nitrogen is typically protonated (cationic) at physiological pH, serving as a key Hydrogen Bond Donor (HBD) or salt-bridge partner [3].
    
  • Step 3: Conformational Expansion. Use a force field capable of handling halogen bonding parameters (e.g., OPLS4).

    • Critical Setting: Set the energy window to 10–15 kcal/mol to capture bioactive conformations that might be higher in energy due to the "induced fit" of the pyrrolidine ring.

Workflow Visualization

The following diagram outlines the decision matrix for generating the pharmacophore model.

PharmacophoreWorkflow Start Start: Chloropyrazine-Pyrrolidine Library Prep Ligand Preparation (OPLS4, pH 7.4, Stereoisomers) Start->Prep Decision Is Crystal Structure Available? Prep->Decision LBDD Ligand-Based (LBDD) Common Feature Alignment Decision->LBDD No SBDD Structure-Based (SBDD) Interaction Generation (e.g., LigandScout) Decision->SBDD Yes ConfSearch Conformational Sampling (Monte Carlo / Mixed Mode) LBDD->ConfSearch FeatureMap Feature Mapping (HBD, HBA, Hydrophobic, X-Bond) SBDD->FeatureMap Extract from Complex ConfSearch->FeatureMap Refinement Refinement via Excluded Volumes FeatureMap->Refinement Validation Validation (ROC Curves, AUC > 0.7) Refinement->Validation

Figure 1: Decision matrix for pharmacophore generation, distinguishing between ligand-based and structure-based pathways.

Key Pharmacophoric Features of the Scaffold

When analyzing the chloropyrazine-pyrrolidine motif, your model should prioritize the following four feature types.

The Aromatic Ring (R)
  • Location: Centered on the pyrazine ring.

  • Vector: Perpendicular to the ring plane.

  • Function:

    
    -
    
    
    
    stacking (T-shaped or parallel displaced).
  • Note: The electron-deficient nature of pyrazine strengthens interactions with electron-rich aromatic residues (e.g., Phe, Tyr).

The Halogen Bond Donor (X)[1]
  • Location: The Chlorine atom.[1][2][3]

  • Geometry: Strictly linear (

    
    ) relative to the C-Cl bond.
    
  • Target: Backbone carbonyl oxygens or side-chain hydroxyls.

  • Modeling Tip: Most standard pharmacophore tools (e.g., older versions of Discovery Studio) treat Cl as "Hydrophobic." You must manually tag this as a specialized "Halogen Bond Donor" or a directional "Hydrogen Bond Donor" proxy to enforce linearity [4].

The Cationic/H-Bond Donor (D)
  • Location: The pyrrolidine nitrogen (if secondary/tertiary and protonated).

  • Function: Salt bridge with Asp/Glu residues (common in kinase ATP pockets).

The Hydrophobic/Steric Core (H)
  • Location: The methylene groups of the pyrrolidine ring.

  • Function: Occupies the "ribose binding pocket" or solvent-exposed hydrophobic channels.

  • Constraint: Use Excluded Volumes (spheres of forbidden space) around the pyrrolidine to represent the steric clash limits of the binding pocket.

Pharmacophore Map Visualization

PharmacophoreMap Pyrazine Aromatic Ring (R) (Pi-Deficient) Chlorine Halogen Bond (X) (Sigma Hole) Pyrazine->Chlorine  Linear Vector Pyrrolidine Hydrophobic (H) (Shape Constraint) Pyrazine->Pyrrolidine  Linker Sigma Chlorine->Sigma Nitrogen H-Bond Donor (D) (Cationic) Pyrrolidine->Nitrogen  Internal

Figure 2: Abstract pharmacophore map highlighting the directional halogen bond and the spatial arrangement of the pyrazine-pyrrolidine scaffold.

Experimental Validation & Causality

A pharmacophore model is a hypothesis; it requires experimental validation to be actionable.

Synthesis (The SnAr Protocol)

To validate the model, one must synthesize derivatives that probe the pharmacophore's limits (e.g., replacing Cl with H to test the halogen bond, or expanding the pyrrolidine ring to piperidine to test steric constraints).

General Procedure:

  • Reactants: 2,3-dichloropyrazine (Electrophile) + Pyrrolidine derivative (Nucleophile).

  • Conditions:

    
     (Base), DMF or DMSO (Solvent), 
    
    
    
    .
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ). The position of substitution is governed by the electronic directing effects of the chlorine atoms.
    
Bioassay Validation Metrics

When testing the derivatives, correlate the biological data (


) back to the pharmacophore Fit Score.
MetricDefinitionPharmacophore Relevance
Fit Score Geometric match of ligand to hypothesis.High score should correlate with high potency (

).
Enrichment Factor (EF) Ability to pick actives from decoys.Validates the model's ability to filter false positives.
Activity Cliff Small structural change = Large activity change.If replacing Cl with

drops activity 10x, the Halogen Bond hypothesis is validated [5].

References

  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics. Protein Science, 22(2), 139-152. Link

  • Sancineto, L., et al. (2021).[4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4872. Link

  • Ganesan, A., et al. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors. Journal of Biomolecular Structure and Dynamics, 35(16), 3585-3600. Link

  • Wilcken, R., et al. (2013). Halogen-enriched fragment libraries as leads for drug rescue of mutant p53. Journal of the American Chemical Society, 134(15), 6810-6813. Link

  • Kaserer, T., et al. (2015). Activity cliffs in pharmacophore-based virtual screening. Drug Discovery Today, 20(10), 1238-1244. Link

Sources

Methodological & Application

Application Note: Selective Synthesis of (3S)-1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026


) of 2,6-Dichloropyrazine
Target Audience:  Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Abstract & Strategic Overview

This protocol details the controlled synthesis of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol , a high-value chiral intermediate frequently utilized in the development of kinase inhibitors and GPCR modulators.

The synthesis relies on a nucleophilic aromatic substitution (


) reaction between 2,6-dichloropyrazine  and (S)-3-pyrrolidinol . While 2,6-dichloropyrazine is a symmetric electrophile, the introduction of the first amino group significantly alters the electronic landscape of the pyrazine ring. The core challenge is kinetic control: ensuring mono-substitution while suppressing the formation of the 2,6-bis(pyrrolidinyl) byproduct. This guide provides a validated method using stoichiometric control and temperature modulation to achieve high selectivity.

Safety & Hazard Assessment

CRITICAL WARNING: All operations must be performed in a properly functioning chemical fume hood.

ReagentCAS RegistryGHS HazardsHandling Precautions
2,6-Dichloropyrazine 4774-14-5Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Avoid dust formation.[1][2] Wear nitrile gloves and safety goggles.
(S)-3-Pyrrolidinol 100243-39-8Eye Dam. 1, Skin Irrit. 2Hygroscopic. Handle under inert atmosphere if possible.
N,N-Dimethylformamide (DMF) 68-12-2Repr. 1B, Acute Tox. 4Avoid inhalation.[1][2][3][4] Use double-gloving recommended.

Mechanistic Pathway & Logic

The reaction proceeds via an addition-elimination mechanism (


).[5] The pyrazine ring, electron-deficient due to the two nitrogen atoms and two chlorine substituents, is susceptible to nucleophilic attack.
  • Symmetry: 2,6-Dichloropyrazine is symmetric; positions 2 and 6 are chemically equivalent. Therefore, the first attack can occur at either position to yield the same product.

  • Deactivation: Upon substitution of the first chlorine with the pyrrolidine nitrogen, the ring becomes more electron-rich due to the mesomeric donation (+M effect) of the amine. This deactivates the ring toward a second nucleophilic attack, naturally favoring the mono-substituted product. However, elevated temperatures or large excesses of amine can overcome this barrier, leading to the bis-adduct.

Reaction Scheme Visualization

ReactionScheme SM1 2,6-Dichloropyrazine (Electrophile) Complex Meisenheimer Complex SM1->Complex + SM2 Base, 0°C SM2 (S)-3-Pyrrolidinol (Nucleophile) Product (3S)-1-(6-chloropyrazin-2-yl) pyrrolidin-3-ol (Target) Complex->Product - HCl (Fast) Byproduct 2,6-Bis(pyrrolidinyl) pyrazine (Over-reaction) Product->Byproduct + SM2, Heat (Slow, Avoid)

Caption: Kinetic pathway showing the selective formation of the mono-substituted product and the potential for over-reaction.

Experimental Protocol

Materials and Stoichiometry[6][7]
ComponentRoleEquivalents (eq.)Mass/Vol (Example Scale)
2,6-Dichloropyrazine Electrophile1.01.49 g (10 mmol)
(S)-3-Pyrrolidinol Nucleophile1.050.91 g (10.5 mmol)
Potassium Carbonate (

)
Base (Scavenger)2.53.46 g (25 mmol)
DMF (Anhydrous) SolventN/A15 mL (1.5 M conc.)

Note: A slight excess of the amine (1.05 eq) ensures conversion without promoting di-substitution.


 is preferred over organic bases (like TEA) to simplify workup and minimize side reactions.
Step-by-Step Procedure
  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropyrazine (1.49 g, 10 mmol) in anhydrous DMF (10 mL).

  • Cooling : Place the flask in an ice-water bath and cool to 0 °C .

    • Rationale: Low temperature suppresses the reaction rate, enhancing selectivity for the mono-substitution.

  • Base Addition : Add

    
      (3.46 g, 25 mmol) in a single portion. The suspension may become slightly heterogeneous.
    
  • Nucleophile Addition : Dissolve (S)-3-pyrrolidinol (0.91 g, 10.5 mmol) in the remaining DMF (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Rationale: Slow addition keeps the concentration of the free nucleophile low relative to the electrophile, statistically favoring mono-substitution.

  • Reaction : Allow the mixture to stir at 0 °C for 1 hour , then remove the ice bath and allow it to warm to room temperature (20–25 °C) . Stir for an additional 2–4 hours.

  • Monitoring : Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LCMS.

    • Target

      
      : ~0.3 (Product is more polar than starting material).
      
    • Starting Material

      
      : ~0.8.
      
    • LCMS: Look for [M+H]+ = 200.05 (Cl isotope pattern).

  • Workup :

    • Dilute the reaction mixture with Water (50 mL) and extract with Ethyl Acetate (EtOAc) (3 x 30 mL).

    • Note: DMF is water-miscible; thorough water washing is required.

    • Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.

    • Dry over anhydrous

      
       , filter, and concentrate under reduced pressure.
      
  • Purification : Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0%

      
       60% EtOAc in Hexanes.
      
    • The product typically elutes as a white to off-white solid or viscous oil.

Analytical Validation
  • 1H NMR (400 MHz, DMSO-d6): Diagnostic signals include the two aromatic protons of the pyrazine ring. Due to the loss of symmetry, these will appear as two distinct singlets (or doublets with small coupling) around

    
     7.8–8.2 ppm.
    
  • Chiral Integrity: The reaction conditions are non-racemizing. The stereocenter at the 3-position of the pyrrolidine ring remains distinct from the reaction center (the nitrogen atom), preserving the (S)-configuration.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Significant Bis-product Temperature too high or excess amineMaintain 0 °C for longer; strictly limit amine to 1.0–1.05 eq.
Low Conversion Old/Wet reagentsEnsure DMF is anhydrous;

should be finely powdered and dry.
Emulsion during workup DMF presenceAdd more water or a small amount of saturated

solution to break the emulsion.
Workflow Diagram

Workflow Start Start: 2,6-Dichloropyrazine in DMF Cool Cool to 0°C Add K2CO3 Start->Cool Add Dropwise Addition: (S)-3-Pyrrolidinol Cool->Add React Stir 0°C -> RT (3-5 hours) Add->React Check QC Check: TLC / LCMS React->Check Check->React Incomplete Workup Aq. Workup: Extract w/ EtOAc Wash w/ Brine Check->Workup Complete Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Operational workflow for the synthesis and purification of the target compound.

References

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Retrieved from [Link](Note: Generalized citation for SNAr regioselectivity principles in diazines).

Sources

Application Note: Strategic Utilization of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for medicinal chemists and process development scientists. It synthesizes specific chemical behaviors of the pyrazine scaffold with broader drug discovery principles derived from the development of GLP-1 receptor agonists.[1][2]

CAS: 1841473-77-5 | Molecular Weight: 199.64 g/mol Focus: Chiral Building Block for GLP-1 Agonists & Kinase Inhibitors[1][2]

Introduction & Structural Significance

In the landscape of modern drug discovery, (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1][2] Its utility is most pronounced in the development of oral GLP-1 receptor agonists (such as analogs of the Pfizer clinical candidates Danuglipron and Lotiglipron) and kinase inhibitors .[1][2]

Why This Scaffold?
  • Bioisosterism: The 6-chloropyrazine core acts as a bioisostere for the 6-chloropyridine and 5-fluoropyrimidine moieties found in late-stage clinical candidates.[1][2] The pyrazine nitrogen atoms lower lipophilicity (LogP) compared to pyridines, potentially improving metabolic stability and aqueous solubility.[2]

  • Defined Chirality: The (3S)-hydroxyl group provides a fixed stereocenter, essential for probing the specific binding pockets of GPCRs where enantiomeric purity dictates potency.[2]

  • Bifunctional Reactivity:

    • Electrophilic Handle (C-Cl): The chlorine at position 6 is highly activated for metal-catalyzed cross-couplings (Suzuki-Miyaura) or nucleophilic aromatic substitutions (

      
      ).[1][2]
      
    • Nucleophilic Handle (C-OH): The secondary alcohol allows for etherification, oxidation (to ketone), or stereochemical inversion via Mitsunobu reactions.[1][2]

Synthesis Protocol: The "Make"

Objective: Synthesize this compound with >98% purity and minimize the formation of the bis-substituted byproduct.

The Chemoselectivity Challenge

The starting material, 2,6-dichloropyrazine , has two equivalent electrophilic sites.[2] Upon the first substitution with (S)-3-pyrrolidinol, the pyrazine ring becomes more electron-rich, theoretically deactivating it toward a second substitution.[1][2] However, at elevated temperatures or high local concentrations of amine, the bis-pyrrolidine impurity forms readily.[2]

Validated Protocol

Reagents:

  • 2,6-Dichloropyrazine (1.0 equiv)[1][2]

  • (S)-3-Pyrrolidinol (0.95 equiv) — Note: Limiting reagent strategy[1][2]

  • Triethylamine (

    
    ) or DIPEA (2.5 equiv)[1][2]
    
  • Solvent: Ethanol (EtOH) or DMSO (for larger scales)[1][2]

Step-by-Step Procedure:

  • Preparation: Dissolve 2,6-dichloropyrazine (1.0 equiv) in Ethanol (5 mL/mmol) and cool to 0 °C in an ice bath.

  • Addition: Add the base (

    
    ).[1][2]
    
  • Controlled Reaction: Dissolve (S)-3-pyrrolidinol (0.95 equiv) in Ethanol. Add this solution dropwise to the pyrazine mixture over 30–60 minutes.

    • Rationale: Slow addition ensures the pyrazine is always in excess relative to the free amine, suppressing bis-substitution.[2]

  • Monitoring: Stir at 0 °C for 2 hours, then allow to warm to Room Temperature (RT). Monitor via HPLC/UPLC.[2]

    • Target: Consumption of pyrrolidinol.[2]

    • Stop Condition: If bis-product > 2%, quench immediately.[1][2]

  • Workup: Remove volatiles under reduced pressure. Resuspend residue in Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine.[1][2]
    
  • Purification: Recrystallization from EtOAc/Heptane is preferred over chromatography for scalability.[2]

Data Summary Table
ParameterSpecificationReason
Temperature 0 °C

RT
Prevent bis-substitution (impurity).
Stoichiometry Pyrazine Excess (1.05 : 1)Ensures mono-substitution dominance.
Solvent Ethanol (Green) or DMSOPolar solvents stabilize the transition state.[1][2]
Yield Target 85–92%High efficiency

.

Application Workflows: The "Use"

Once synthesized, the scaffold serves as a divergence point. The following protocols outline its transformation into bioactive cores.

Workflow A: The "Right-Hand" Coupling (C-Cl Functionalization)

This pathway constructs the biaryl core typical of GLP-1 agonists.[1][2]

Protocol (Suzuki-Miyaura Coupling):

  • Charge: Combine scaffold (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and

    
     (3.0 equiv) in 1,4-Dioxane/Water (4:1).
    
  • Catalyst: Add

    
     (5 mol%). Degas with Nitrogen for 10 min.
    
  • Reaction: Heat to 90 °C for 4–16 hours.

  • Insight: The pyrazine chlorine is less reactive than a pyridine bromide; if conversion is sluggish, switch to a precatalyst like XPhos Pd G3 .

Workflow B: The "Left-Hand" Functionalization (C-OH Manipulation)

The (S)-hydroxyl group often mimics the linker found in natural ligands.[1][2]

Option 1: Mitsunobu Inversion (Synthesis of Chiral Ethers) [1][2]

  • Reagents:

    
    , DIAD, Phenol derivative.[2]
    
  • Outcome: Inverts the (3S) center to (3R)-Ether. This is crucial for Structure-Activity Relationship (SAR) studies to determine the optimal vector for receptor binding.[1][2]

Option 2: Oxidation to Ketone (Spirocycle Precursor) [1][2]

  • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation.[1][2]

  • Outcome: Yields the ketone, which is the precursor for Strecker reactions or Reductive Aminations to form spiro-cyclic amines (a common feature in recent GLP-1 patents).[1][2]

Visualization of Chemical Logic

The following diagram illustrates the divergent synthesis pathways available from this single chiral building block.

G Start 2,6-Dichloropyrazine + (S)-3-Pyrrolidinol Scaffold (3S)-1-(6-chloropyrazin-2-yl) pyrrolidin-3-ol (The Scaffold) Start->Scaffold S_NAr (0°C, Regioselective) Suzuki Biaryl/Heteroaryl Coupling Products (GLP-1 Core) Scaffold->Suzuki Pd-Cat Coupling (Suzuki/Buchwald) Mitsunobu (3R)-Ether Derivatives (Inverted Stereocenter) Scaffold->Mitsunobu Mitsunobu (DIAD, PPh3, Ar-OH) Ketone Pyrazinyl-Pyrrolidinone (Spirocycle Precursor) Scaffold->Ketone Oxidation (DMP or Swern)

Figure 1: Divergent synthesis map showing the transformation of raw materials into the scaffold and subsequent functionalization pathways.

Quality Control & Handling

  • Hygroscopicity: The pyrrolidinol moiety makes the solid hygroscopic. Store under Nitrogen/Argon at 4 °C.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC.[1][2]

    • Column: Chiralpak AD-H or IC.[1][2]

    • Mobile Phase: Hexane:IPA (90:[1][2]10) + 0.1% DEA.[1][2]

    • Requirement: >98% ee is critical for biological assays, as the (R)-enantiomer may show significantly reduced potency or off-target effects.[1][2]

References

  • Griffith, D. A., et al. (2022).[2] "Discovery of Danuglipron (PF-06882961): A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor."[1][2] Journal of Medicinal Chemistry. [1][2]

    • Context: Describes the medicinal chemistry logic of using 6-membered heteroaromatic rings (pyridines/pyrimidines) coupled to chiral pyrrolidines in GLP-1 agonist design.
  • Pfizer Inc. (2020).[1][2] "GLP-1 Receptor Agonists and Uses Thereof." World Intellectual Property Organization (Patent WO2018109607).[1][2]

    • Context: Details synthetic routes for rel
  • Blakemore, D. C., et al. (2018).[2] "Organic synthesis provides opportunities to transform drug discovery."[2] Nature Chemistry.[2]

    • -rich scaffolds (like pyrrolidine)

Sources

Reaction Mechanism and Application Protocols for the Addition of Pyrrolidine to Chloropyrazine Rings

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the nucleophilic aromatic substitution (SNAAr) reaction between pyrrolidine and chloropyrazine. We will delve into the underlying reaction mechanism, explore the critical parameters that govern its success, and provide validated, step-by-step protocols for its practical application. The goal is to equip researchers with both the theoretical understanding and the practical knowledge required to effectively utilize this important transformation in the synthesis of novel chemical entities. The pyrazine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, and its functionalization via C-N bond formation is a critical synthetic step.[1][2][3]

Part 1: The Core Reaction Mechanism - A Stepwise Perspective

The addition of pyrrolidine to a chloropyrazine ring is a classic example of a Nucleophilic Aromatic Substitution (SNAAr) reaction.[4][5] Unlike nucleophilic substitutions on aliphatic systems (SNA1/SNA2), the SNAAr mechanism does not involve the direct displacement of the leaving group in a single step. Instead, it proceeds through a distinct addition-elimination pathway, which is made possible by the electronic nature of the pyrazine ring.

The pyrazine heterocycle contains two nitrogen atoms, which are strongly electron-withdrawing. This property reduces the electron density of the aromatic ring, making it "electron-deficient" and thus susceptible to attack by nucleophiles.[5] The reaction with pyrrolidine unfolds in two primary stages:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophilic nitrogen atom of pyrrolidine on the carbon atom bonded to the chlorine substituent. This is often the rate-determining step of the reaction.[6] This attack temporarily disrupts the aromaticity of the pyrazine ring, leading to the formation of a resonance-stabilized, anionic intermediate known as a Meisenheimer complex.[4]

  • Elimination and Restoration of Aromaticity: The unstable Meisenheimer complex rapidly rearomatizes by expelling the chloride ion, which is a good leaving group. This restores the stable aromatic system and yields the final 2-(pyrrolidin-1-yl)pyrazine product along with hydrochloric acid (HCl) as a byproduct.

The overall mechanism is visualized in the diagram below.

SNAAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Chloropyrazine Chloropyrazine Meisenheimer Resonance-Stabilized Anion Chloropyrazine->Meisenheimer + Pyrrolidine (Nucleophilic Attack) Pyrrolidine Pyrrolidine Product 2-(pyrrolidin-1-yl)pyrazine Meisenheimer->Product - Cl- (Elimination) HCl HCl

Caption: The Addition-Elimination Mechanism of SNAAr.

Part 2: Optimizing the Reaction: Key Experimental Parameters

The efficiency and outcome of the pyrrolidine addition to chloropyrazine are highly dependent on several key experimental parameters. Understanding the causality behind these choices is crucial for protocol development and troubleshooting.

Substrate Reactivity

The inherent reactivity of the heteroaryl chloride is paramount. Pyrazines are more activated towards SNAAr than analogous pyridines. For instance, 2-chloropyridine is significantly less reactive towards nucleophiles than 2-chloropyrazine under typical SNAAr conditions. This is due to the presence of the second nitrogen atom in the pyrazine ring, which further withdraws electron density and stabilizes the anionic Meisenheimer intermediate. For less reactive substrates, more forcing conditions or alternative catalytic methods, such as palladium-catalyzed Buchwald-Hartwig amination, may be necessary. However, for activated halides like chloropyrazine, transition-metal catalysis is often unnecessary.[7]

Solvent Selection

The choice of solvent plays a critical role in SNAAr reactions by influencing the solubility of reactants and the stability of charged intermediates.

Solvent TypeExamplesRationale & CausalityTypical Conditions
Polar Aprotic DMSO, DMF, NMPThese solvents are highly effective as they can dissolve the reactants and stabilize the charged Meisenheimer complex without strongly solvating the amine nucleophile. This leaves the nucleophile "free" and highly reactive.[8][9]80-150 °C, 2-24 h
Polar Protic Water, EthanolThese solvents can stabilize ions effectively through hydrogen bonding.[10] However, this same hydrogen bonding can solvate the amine nucleophile, reducing its nucleophilicity and slowing the reaction.[9][10] Protocols in water are feasible but often require higher temperatures and the presence of a base like KF.100 °C (reflux), 17 h
Non-Polar Toluene, DioxaneGenerally less effective for SNAAr reactions as they do not adequately stabilize the charged Meisenheimer intermediate, leading to slower reaction rates and lower yields.Not generally recommended
The Role of a Base

The reaction generates one equivalent of hydrochloric acid (HCl). In the absence of a base, this acid will protonate the starting pyrrolidine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction. Therefore, the inclusion of a base is critical to scavenge the generated acid.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. They are inexpensive and effective but can sometimes lead to heterogeneous mixtures.

  • Organic Bases: Non-nucleophilic organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can also be employed.

  • Potassium Fluoride (KF): In aqueous media, KF has proven to be a particularly effective base for promoting these reactions, forming part of an environmentally benign protocol.

Typically, two or more equivalents of the base are used relative to the chloropyrazine to ensure the complete neutralization of HCl and to drive the reaction to completion.

Temperature and Reaction Time

While chloropyrazine is an activated substrate, disrupting aromaticity requires an energy input.[4] Consequently, these reactions are often performed at elevated temperatures, typically ranging from 80 °C to 150 °C. Modern techniques can be used to accelerate this process:

  • Microwave Irradiation: Dramatically reduces reaction times from many hours to as little as 30-60 minutes by efficiently heating the polar reaction mixture.

  • Flow Chemistry: Using a continuous-flow reactor allows for safe operation at very high temperatures (up to 300 °C), which can overcome the activation barrier for even unactivated substrates and enable rapid production.[8]

Part 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the reaction under both standard laboratory conditions and "green chemistry" principles.

Protocol 1: Standard Synthesis in a Polar Aprotic Solvent

This protocol describes a robust and widely applicable method using N-Methyl-2-pyrrolidone (NMP) as the solvent.

Reagents and Stoichiometry

ReagentM.W. ( g/mol )EquivalentsAmount
2-Chloropyrazine114.531.01.14 g (10 mmol)
Pyrrolidine71.121.21.02 mL (12 mmol)
K₂CO₃138.212.02.76 g (20 mmol)
NMP--20 mL

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.14 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 20 mL of NMP to the flask.

  • Nucleophile Addition: While stirring, add pyrrolidine (1.02 mL, 12 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 120 °C in an oil bath and maintain stirring for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(pyrrolidin-1-yl)pyrazine.

Protocol 2: Green Chemistry Approach in Water

This protocol offers an environmentally benign alternative using water as the solvent.

Reagents and Stoichiometry

ReagentM.W. ( g/mol )EquivalentsAmount
2-Chloropyrazine114.531.01.14 g (10 mmol)
Pyrrolidine71.121.21.02 mL (12 mmol)
KF58.102.01.16 g (20 mmol)
Water--20 mL

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.14 g, 10 mmol), potassium fluoride (1.16 g, 20 mmol), and pyrrolidine (1.02 mL, 12 mmol).

  • Solvent Addition: Add 20 mL of deionized water.

  • Reaction: Heat the mixture to reflux (100 °C) and maintain vigorous stirring for 17 hours.

  • Work-up: Cool the reaction to room temperature. The product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration. Otherwise, extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Experimental Workflow

Workflow A 1. Reagent Assembly (Chloropyrazine, Pyrrolidine, Base) B 2. Solvent Addition (e.g., NMP or Water) A->B C 3. Reaction Under Heat (Conventional, Microwave, or Flow) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E 5. Aqueous Work-up (Quenching & Extraction) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, HRMS) F->G H Final Product G->H

Caption: General workflow for synthesis and purification.

Part 4: Troubleshooting and Advanced Considerations

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Inactive nucleophile (protonated). 3. Poor choice of solvent.1. Increase reaction temperature or switch to microwave heating. 2. Ensure at least 2 equivalents of a suitable base are used. 3. Switch to a polar aprotic solvent like DMSO or NMP.
Reaction Stalls The generated salt (e.g., KCl) may be coating the solid base, preventing it from reacting.Increase the stirring speed or sonicate the mixture briefly to break up aggregates.
Difficulty in Purification Residual polar aprotic solvent (e.g., DMSO, NMP) in the crude product.During work-up, perform multiple aqueous washes to remove the high-boiling solvent before concentrating the organic layer.

Catalysis in SNAAr: It is important to distinguish this uncatalyzed reaction from metal-catalyzed cross-coupling reactions. While chloropyrazine is sufficiently activated to react directly, less electron-deficient aryl halides often require catalysis. Some SNAAr reactions can be accelerated by Lewis acids or transition metals that coordinate to the heterocycle, further withdrawing electron density and activating the ring toward nucleophilic attack.[11] This mode of catalysis is mechanistically distinct from the oxidative addition/reductive elimination cycle of Buchwald-Hartwig amination.[11]

References

  • Dunn, P. J., et al. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • OChemTutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • ACS Green Chemistry Institute. Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. (2018). Amination of chloropyrazine and 2-chloropyrimidine. [a]. ResearchGate. [Link]

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora. [Link]

  • Orito, Y., et al. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. ResearchGate. [Link]

  • Chemistry - The Central Science. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Bailey, J., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. Journal of Organic Chemistry. [Link]

  • Balaraman, E., et al. (2017). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. [Link]

  • Wikipedia. Pyrrole. Wikipedia. [Link]

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • An, H., et al. (2018). Pyrazine dicarboxylate-bridged arsenotungstate: synthesis, characterization, and catalytic activities in epoxidation of olefins and oxidation of alcohols. Dalton Transactions. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]

  • ResearchGate. (2025). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. ResearchGate. [Link]

  • Rykowski, A., et al. (2025). SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. ResearchGate. [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Hosokawa, S., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PMC. [Link]

  • Al Khayat, R. (2020). Kinetics and mechanistic studies of the formation of pyrrolidines from the reaction some chalcones with N-benzylidene benzylamine. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will move beyond simple procedural outlines to explore the mechanistic reasoning behind key process decisions, empowering you to troubleshoot effectively and enhance the robustness of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for the synthesis of this compound?

The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine of (3S)-pyrrolidin-3-ol acts as the nucleophile, attacking the electron-deficient pyrazine ring of 2,6-dichloropyrazine and displacing one of the chloride ions, which serves as the leaving group. The reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, which activates the carbon atoms toward nucleophilic attack.

Q2: What are the most critical parameters that influence the reaction yield and purity?

Based on extensive process characterization, the following parameters are most critical:

  • Choice of Base: The base is crucial for deprotonating the pyrrolidine nitrogen, enhancing its nucleophilicity. The strength and solubility of the base can significantly impact reaction rate and side product formation.

  • Solvent Selection: The solvent must solubilize the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex). Polar aprotic solvents are typically preferred.[1]

  • Reaction Temperature: Temperature control is a delicate balance. Higher temperatures can accelerate the reaction but may also promote the formation of undesired byproducts, such as the dialkylated species.[2]

  • Stoichiometry: The molar ratio of the reactants, particularly the nucleophile ((3S)-pyrrolidin-3-ol) to the electrophile (2,6-dichloropyrazine), is key to minimizing the formation of the bis-substituted byproduct.

Q3: What is the most common byproduct in this synthesis and how is it formed?

The most prevalent byproduct is the bis-substituted species, 2,6-di((3S)-pyrrolidin-3-ol)pyrazine. It forms when a second molecule of (3S)-pyrrolidin-3-ol displaces the remaining chlorine atom on the desired product molecule. This secondary reaction is often competitive with the primary reaction, especially if the reaction temperature is too high, the reaction time is too long, or an excess of the pyrrolidinol nucleophile is used.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to guide you through common synthetic challenges.

Problem Area 1: Low Conversion & Sluggish Reactions

Q: My reaction shows very low conversion to the desired product, even after several hours. What are the likely causes and how can I improve the reaction rate?

A: Low conversion is a common hurdle that can typically be traced back to three main factors: insufficient nucleophilicity, poor solvent choice, or inadequate temperature.

  • Causality (Nucleophilicity & Base): The secondary amine of pyrrolidinol requires deprotonation to become a potent nucleophile. If you are using a weak or sparingly soluble base (e.g., K₂CO₃ in some solvents), the concentration of the reactive anionic nucleophile may be too low. Consider switching to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often effective due to its higher solubility in organic solvents.[3] Organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can also be used, though they are generally weaker than inorganic carbonates.

  • Causality (Solvent Effects): The SNAr reaction proceeds through a charged, polar intermediate. The solvent must be able to stabilize this intermediate.[4] Dipolar aprotic solvents like DMSO, DMF, and NMP are highly effective as they can solvate cations well while leaving the anionic nucleophile relatively free and reactive.[1] If you are using less polar solvents like THF or acetonitrile, the reaction rate will likely be significantly slower.

  • Recommended Protocol Adjustment:

    • Switch Solvent: If not already in use, change the solvent to DMSO or DMF.

    • Change Base: Substitute K₂CO₃ with an equivalent or slightly higher molar amount of Cs₂CO₃ or DBU.

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for byproduct formation by TLC or LC-MS. A temperature range of 80-120 °C is often effective for this type of transformation.[5]

Problem Area 2: Excessive Byproduct Formation

Q: I am achieving good conversion, but my crude product is contaminated with a significant amount of the bis-substituted byproduct. How can I improve the selectivity for the mono-substituted product?

A: This is a classic selectivity problem in SNAr reactions with di-halogenated electrophiles. The key is to control the reaction conditions to favor the first substitution over the second.

  • Causality (Stoichiometry & Kinetics): The first substitution is generally faster than the second because the electron-donating character of the newly added pyrrolidinyl group slightly deactivates the pyrazine ring towards further nucleophilic attack. However, this difference is often not large enough to ensure perfect selectivity. Using a large excess of the pyrrolidinol nucleophile will inevitably drive the reaction towards the di-substituted product via Le Châtelier's principle.

  • Troubleshooting Workflow: The following diagram outlines a logical workflow to diagnose and solve issues of poor selectivity.

    Caption: Troubleshooting workflow for minimizing bis-substitution.

  • Recommended Protocol Adjustment:

    • Control Stoichiometry: Use a slight excess of (3S)-pyrrolidin-3-ol, typically between 1.05 to 1.1 molar equivalents relative to 2,6-dichloropyrazine.

    • Lower Temperature: Perform the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Monitor Closely: Track the reaction progress carefully using an appropriate analytical method (e.g., HPLC, LC-MS).[6] Stop the reaction as soon as the consumption of 2,6-dichloropyrazine plateaus to avoid prolonged heating that favors the second substitution.

    • Slow Addition: Consider adding the (3S)-pyrrolidin-3-ol solution dropwise over a period of 1-2 hours to maintain a low instantaneous concentration, which can further suppress the formation of the bis-adduct.

Problem Area 3: Purification Challenges

Q: I am struggling to separate the desired product from the unreacted 2,6-dichloropyrazine and the bis-substituted byproduct. What is an effective purification strategy?

A: The polarity differences between these three key compounds can be exploited for effective separation. The starting material is the least polar, while the bis-substituted byproduct is the most polar.

  • Causality (Physicochemical Properties):

    • 2,6-Dichloropyrazine (Starting Material): Relatively non-polar.

    • This compound (Product): Moderately polar due to the free hydroxyl group and the pyrazine nitrogens.

    • 2,6-di((3S)-pyrrolidin-3-ol)pyrazine (Byproduct): Highly polar due to the presence of two hydroxyl groups.

  • Recommended Purification Protocol (Column Chromatography): Flash column chromatography on silica gel is the most reliable method for purification.[7]

    • Adsorb Sample: Concentrate the crude reaction mixture to dryness and adsorb it onto a small amount of silica gel.

    • Choose Solvent System: A gradient elution is highly recommended.

      • Start with a non-polar solvent system to elute the non-polar 2,6-dichloropyrazine (e.g., 100% Dichloromethane or Hexane/Ethyl Acetate 9:1).

      • Gradually increase the polarity by increasing the percentage of a more polar solvent like ethyl acetate, then methanol, to elute the desired product. A common gradient is from 100% DCM to DCM/MeOH 95:5.

    • Elute Byproduct: The highly polar bis-substituted byproduct will elute last, often requiring a higher concentration of methanol (e.g., DCM/MeOH 9:1).

  • Alternative (Crystallization): If the crude product is relatively clean (>85% purity), crystallization can be an effective and scalable purification method. Experiment with solvent/anti-solvent systems such as isopropanol/MTBE or ethyl acetate/heptane.

Optimized Experimental Protocol

This protocol is designed as a robust starting point. Researchers should perform small-scale trials to fine-tune conditions for their specific equipment and reagent lots.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A 1. Charge reactor with 2,6-dichloropyrazine, Cs₂CO₃, and DMSO. B 2. Heat mixture to 85-90 °C. A->B C 3. Add (3S)-pyrrolidin-3-ol solution in DMSO dropwise over 1 hour. B->C D 4. Stir at 90 °C for 4-6 hours. Monitor by LC-MS. C->D E 5. Cool to RT. Quench with water. D->E F 6. Extract with Ethyl Acetate (3x). E->F G 7. Wash combined organics with brine, dry (Na₂SO₄), and concentrate. F->G H 8. Purify by silica gel chromatography. G->H

Caption: General workflow for the optimized synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry, nitrogen-purged reactor, charge 2,6-dichloropyrazine (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMSO (approx. 5-10 mL per gram of dichloropyrazine).

  • Heating: Begin stirring and heat the mixture to an internal temperature of 85-90 °C.

  • Nucleophile Addition: In a separate flask, dissolve (3S)-pyrrolidin-3-ol (1.05 eq) in a small amount of anhydrous DMSO. Add this solution dropwise to the heated reaction mixture over approximately 1 hour.

  • Reaction Monitoring: Maintain the temperature at 85-90 °C and stir vigorously. Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by LC-MS or TLC. The reaction is typically complete when <2% of the 2,6-dichloropyrazine remains.

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMSO).

  • Extraction: Extract the aqueous phase with ethyl acetate (3x the volume of DMSO).

  • Washing & Drying: Combine the organic extracts and wash with brine to remove residual DMSO. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid via flash column chromatography as described in the "Purification Challenges" section.

Data Summary Table

The choice of solvent and base has a profound impact on reaction outcomes. The following table summarizes typical results observed during process optimization.

EntryBase (eq)SolventTemp (°C)Time (h)Yield of Product (%)Bis-Adduct (%)
1K₂CO₃ (1.5)ACN801235< 5
2K₂CO₃ (1.5)DMSO90875~10
3Cs₂CO₃ (1.5)DMSO90588~8
4DIPEA (2.0)DMSO1101060~15

References

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Springer. Available at: [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis. PubMed. Available at: [Link]

  • Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. ACS Publications. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. Available at: [Link]

  • SNAr Solvents and Reagents. WordPress. Available at: [Link]

  • Interrupted SNAr-Alkylation Dearomatization. ACS Publications. Available at: [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PMC. Available at: [Link]

Sources

🔬 Chiral Integrity Assurance Unit: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Chiral Integrity Assurance Unit technical support portal. It addresses the preservation of the (3S) stereocenter, a common site of instability in pharmacophores (e.g., 3-substituted piperidines,


-amino acids, or tetrahydroisoquinolines).

Topic: Preventing Racemization of the (3S) Center During Synthesis Ticket ID: RAC-3S-PROTECT Status: Open Priority: Critical

📋 Incident Summary

User Issue: Loss of enantiomeric excess (ee%) at the (3S) center during synthetic manipulations. Root Cause Analysis: The (3S) center is typically an


-chiral center relative to a carbonyl (in 

-amino acids or ketones) or a benzylic position (in alkaloids). Racemization is driven by deprotonation/reprotonation mechanisms (enolization) or cyclic intermediate formation (azlactones).[1]

🛠️ Module 1: The "Golden Rules" of Base Selection

Context: The most common cause of (3S) racemization is the use of a base that is strong enough to abstract the


-proton but not sterically hindered enough to avoid the center.
📉 Troubleshooting Guide: Base-Promoted Enolization

Symptom: The product is racemic after a coupling or alkylation step involving a base (e.g., DIEA, TEA).[2]

The Mechanism: The


-proton at the (3S) position (adjacent to a carbonyl) has a pKa typically between 19–24. Standard tertiary amines can equilibrate with this proton, forming a planar, achiral enolate. Upon reprotonation, the chiral information is lost.[1][3]

Corrective Protocol:

  • Switch to Collidine (TMP): Replace DIEA/TEA with 2,4,6-Trimethylpyridine (Collidine) . Its pKa (7.4) is sufficient to neutralize acid generated during coupling but insufficient to deprotonate the (3S) center.

  • The "0°C Rule": Never add base at room temperature. Cool the reaction to 0°C, add the base, and allow activation for 2–5 minutes before warming only if necessary.

  • Avoid "Base Shock": Do not add base in a single bolus. Use a syringe pump or dropwise addition to keep the local concentration of base low.

Data: Base Safety Profile for (3S) Centers

BasepKa (conj. acid)Steric HindranceRisk LevelRecommended Use
TEA 10.75Low🔴 HighAvoid with sensitive centers.
DIEA (Hünig's) 10.75Medium🟠 ModerateUse only if necessary; keep T < 0°C.
NMM (N-Methylmorpholine) 7.38Low🟡 LowGood for general coupling.
Collidine (TMP) 7.43High🟢 SafeGold Standard for sensitive (3S) centers.

🧪 Module 2: Coupling Chemistry & Activation

Context: When the (3S) center is part of a carboxylic acid (e.g., a modified amino acid), activation can lead to Azlactone (Oxazolone) Formation , the primary racemization pathway in amide bond formation.[1]

📉 Troubleshooting Guide: The Azlactone Trap

Symptom: High yield, but ee% drops from >99% to ~80% during amide coupling.

The Mechanism: The activated carboxylate attacks the upstream amide backbone, forming a 5-membered oxazolone ring. This ring renders the (3S) proton highly acidic (pKa ~9).

Corrective Protocol:

  • Use Suppressors: Always use Oxyma Pure or HOAt (1-Hydroxy-7-azabenzotriazole). These nucleophiles intercept the activated ester faster than the oxazolone can form.

  • Switch Reagents:

    • Avoid: HATU (if base is required, HATU is too reactive and can promote background racemization).

    • Preferred:DIC/Oxyma (Carbodiimide/Oxime) creates a neutral activation environment.

    • Alternative:PyBOP/NMM (Phosphonium salts do not form guanidinium byproducts that can act as bases).

  • Urethane Protection: Ensure the nitrogen attached to the (3S) center (if applicable) has a carbamate protecting group (Boc, Fmoc, Cbz). Amide groups (Acetyl, Benzoyl) promote azlactone formation.

📊 Workflow Visualization: The Activation Decision Tree

RacemizationPathways Start Activated (3S)-Carboxylate Azlactone Azlactone (Oxazolone) (Highly Prone to Racemization) Start->Azlactone Slow Amine Attack No Additive ActiveEster Oxyma/OBt Active Ester (Chirally Stable) Start->ActiveEster + Oxyma/HOAt Base Presence of Tertiary Base (DIEA/TEA) Azlactone->Base Deprotonation @ C3 Product Amide Product (High ee%) ActiveEster->Product Amine Attack Racemic Racemic Product (Low ee%) Base->Racemic Reprotonation

Caption: The "Fork in the Road": Using additives (Oxyma/HOAt) diverts the reaction away from the lethal Azlactone pathway.

🌡️ Module 3: Thermal & Acidic Instability

Context: Some (3S) centers, particularly in Tetrahydroisoquinolines or Mannich bases , are susceptible to Retro-Michael or Retro-Mannich reactions under thermal stress.

📉 Troubleshooting Guide: The "Hidden" Inversion

Symptom: Racemization occurs during workup or evaporation, not during the reaction itself.

The Mechanism:

  • Retro-Mannich: If the (3S) center is beta to a carbonyl and alpha to an amine, heat can reverse the bond formation, destroying the center.

  • Acid-Catalyzed Enolization: Strong acid (e.g., HCl in dioxane) can protonate the carbonyl, lowering the activation energy for enol formation.

Corrective Protocol:

  • Low-Temp Evaporation: Never heat the rotary evaporator bath above 30°C for (3S) intermediates.

  • Avoid Strong Acid Workups: Use buffered quenches (e.g., Phosphate buffer pH 6) instead of 1M HCl.

  • The "Flash" Rule: If purifying by column chromatography, minimize on-column time. Silica gel is slightly acidic and can catalyze racemization of sensitive centers over prolonged periods. Add 1% TEA to the eluent to neutralize silica acidity.

❓ Frequently Asked Questions (FAQ)

Q: I am synthesizing a peptide with a (3S)-N-methyl amino acid. It racemizes instantly. Why? A: N-methyl amino acids are notoriously prone to racemization because they cannot form hydrogen bonds that typically stabilize the conformation, and the N-methyl group increases steric strain, favoring the oxazolone transition state.

  • Fix: Use PyAOP or COMU as the coupling reagent. These are specifically designed for hindered/N-methylated couplings. Use Collidine as the base.

Q: Can I use HPLC to monitor the racemization in real-time? A: Yes, but standard C18 columns won't show it. You must use a Chiral Stationary Phase (CSP).

  • Recommendation: Daicel Chiralpak AD-H or IG columns are versatile for 3-substituted centers. Always run a "Racemic Standard" (deliberately racemized sample) to identify the enantiomer peaks.

Q: Does the solvent matter? A: Absolutely. Polar aprotic solvents (DMF, DMSO) facilitate charge separation, which stabilizes the ionic intermediates of racemization.

  • Fix: If solubility permits, use DCM (Dichloromethane) or THF/DCM mixtures . These low-dielectric solvents destabilize the charged transition states required for racemization.

📚 References

  • BenchChem Technical Support. (2025).[1] Strategies to Prevent Racemization During Peptide Synthesis.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • National Institutes of Health (NIH). (2016). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides.

  • Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [4]

  • HepatoChem. (2024). Amide coupling reaction in medicinal chemistry: Coupling reagents and Racemization.

Sources

Storage stability and degradation products of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the storage, stability, and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and analytical data.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal storage conditions for solid this compound?

For long-term storage of the solid material, we recommend storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) . Short-term storage (up to several weeks) at 4°C is also acceptable. The use of a desiccator is advised to protect the compound from moisture.

  • Causality: The pyrrolidine and chloropyrazine rings, while relatively stable, can be susceptible to long-term degradation. The secondary alcohol is a potential site for oxidation. Low temperatures and an inert atmosphere minimize the rates of potential oxidative and hydrolytic degradation reactions. Many bioactive chemicals are best stored in a solid form at low temperatures to ensure their stability over time.[1]

FAQ 2: I've prepared a stock solution of the compound. How should I store it and for how long is it stable?

Stock solutions, especially in protic solvents like methanol or DMSO, should be stored in small, single-use aliquots in tightly sealed vials at -20°C or, preferably, -80°C . It is recommended to use freshly prepared solutions for experiments whenever possible. Generally, stock solutions may be usable for up to one month when stored at -20°C, but this should be verified for your specific application.[1]

  • Causality: In solution, the potential for degradation increases due to higher molecular mobility and interaction with the solvent. Aliquoting prevents repeated freeze-thaw cycles, which can accelerate degradation. The long-term storage of peptides and other bioactive molecules in solution is generally not recommended.[1]

FAQ 3: What are the likely degradation pathways for this compound under experimental or storage conditions?

Based on the structure, which contains a chloropyrazine ring and a pyrrolidin-3-ol moiety, the following degradation pathways are plausible:

  • Hydrolysis of the Chloro Group: The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, particularly by water or hydroxide ions. This would lead to the formation of (3S)-1-(6-hydroxypyrazin-2-yl)pyrrolidin-3-ol. This type of hydrolysis is a known degradation pathway for chloro-s-triazine herbicides, which share structural similarities.[2][3]

  • Oxidation of the Pyrrolidine Ring: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation. This can lead to the formation of N-oxides, iminium ion intermediates, or even ring-opened products.[4][5][6] The secondary alcohol on the pyrrolidine ring is also a potential site for oxidation to a ketone.

  • Photodegradation: Pyrazine derivatives can be sensitive to light. Exposure to UV or even ambient light over extended periods may induce degradation, potentially through dealkylation or other complex reactions.[7]

A hypothesized degradation pathway is illustrated below:

Degradation Pathway parent This compound hydrolysis_product (3S)-1-(6-hydroxypyrazin-2-yl)pyrrolidin-3-ol parent->hydrolysis_product Hydrolysis (H₂O/OH⁻) oxidation_product_1 N-oxide derivative parent->oxidation_product_1 Oxidation oxidation_product_2 Ketone derivative (at 3-position of pyrrolidine) parent->oxidation_product_2 Oxidation ring_opened_product Ring-opened species oxidation_product_1->ring_opened_product Further Oxidation

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of a (3S)-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the stereochemistry of a molecule is paramount. The biological activity, pharmacology, and toxicology of a drug can be intrinsically linked to its specific three-dimensional structure.[1] For chiral molecules, this means that one enantiomer may be therapeutically active while the other could be inactive or even harmful.[2] Consequently, the accurate determination of enantiomeric excess (e.e.) is a non-negotiable aspect of the analytical workflow. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for quantifying the enantiomeric excess of a hypothetical (3S)-isomer, designed for researchers, scientists, and drug development professionals.

The fundamental principle behind chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector, which is part of the stationary phase.[1][3][4] The differing stability of these complexes leads to different retention times, enabling their separation and quantification.[3]

Strategic Approach to Chiral Method Development

Developing a robust chiral separation method is often an empirical process that requires a systematic screening of columns and mobile phases.[1] A structured approach, however, can significantly accelerate this process. The workflow begins with understanding the analyte and progresses through systematic screening and optimization.

Chiral_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (Solubility, pKa, UV λmax) CSP_Screen Chiral Stationary Phase (CSP) Screening (e.g., Polysaccharide-based CSPs) Analyte->CSP_Screen Solubility Data Informs MP_Screen Mobile Phase Screening (Normal, Polar Organic, Reversed-Phase) CSP_Screen->MP_Screen Select CSPs Optimization Method Optimization (Flow rate, Temperature, Additives) MP_Screen->Optimization Identify Promising Conditions Validation Method Validation (per USP <1225>) Optimization->Validation Finalize Method EE_Calculation Input Chromatogram Peak Areas (Area_S, Area_R) Formula e.e. (%) = |[Area_S] - [Area_R]| / |[Area_S] + [Area_R]| * 100 Input->Formula Integrate Peaks Output Enantiomeric Excess (%) Formula->Output Calculate

Sources

A Comparative Guide to the Validation of Analytical Methods for (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of chiral compounds is a critical aspect of quality control. The enantiomeric purity of a drug substance can significantly impact its pharmacological and toxicological properties. This guide provides an in-depth, objective comparison of analytical methods for validating the purity of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol, a key chiral intermediate. The focus is on providing practical, field-proven insights and experimental data to aid in the selection of the most appropriate analytical technique.

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for analytical method validation.[3][4][5] These guidelines outline the key parameters that must be evaluated, including specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[6]

Analytical Techniques for Chiral Purity Determination

The primary challenge in analyzing the purity of this compound lies in the separation and quantification of its enantiomer, (3R)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol. Chromatographic techniques are the most widely used for this purpose due to their high resolution and versatility.[7]

This guide will focus on the comparison of three robust chromatographic methods:

  • Direct Chiral High-Performance Liquid Chromatography (HPLC): This is often considered the gold standard for enantiomeric purity determination.[7][8]

  • Indirect Achiral HPLC with Chiral Derivatization: A valuable alternative when direct chiral separation is challenging.[1][]

  • Gas Chromatography (GC) with a Chiral Column: Suitable for volatile and thermally stable compounds or their derivatives.[10][11]

The choice between these methods depends on the specific properties of the analyte and the requirements of the analysis.[11]

Method Validation: A Comparative Analysis

The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[3][12] A comprehensive validation protocol should be established before initiating the studies.[4][13] The following sections detail the experimental protocols and comparative performance data for the three selected methods.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP)

Direct chiral HPLC is a powerful technique that relies on a chiral stationary phase (CSP) to achieve enantiomeric separation.[7][8] Polysaccharide-based CSPs are particularly versatile and widely used.[7]

Experimental Protocol: Chiral HPLC

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (250 mm x 4.6 mm, 5 µm), is a suitable choice.[11]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v) is a common mobile phase for normal-phase chiral separations.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 25°C.[11]

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) where the analyte has sufficient absorbance.[11]

  • Injection Volume: 10 µL.[11]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Chiral Separation on CSP C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Purity F->G

Workflow for Chiral HPLC Analysis.
Achiral HPLC with Chiral Derivatization

This indirect method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[1][]

Experimental Protocol: Achiral HPLC with Derivatization

  • Derivatizing Agent: A common choice is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).[14]

  • Derivatization Reaction: React the sample containing the enantiomers with the chiral derivatizing agent to form diastereomers.

  • Column: A standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the diastereomers have strong absorbance.

  • Sample Preparation: Prepare the sample and derivatizing agent in a suitable solvent.

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Achiral HPLC Analysis cluster_data Data Processing A Sample Solution B Add Chiral Derivatizing Agent A->B C Incubate to Form Diastereomers B->C D Inject Derivatized Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Diastereomeric Ratio G->H

Workflow for Achiral HPLC with Derivatization.
Gas Chromatography (GC) with a Chiral Column

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[11][15] For non-volatile compounds like this compound, derivatization to increase volatility may be necessary.[11]

Experimental Protocol: Chiral GC

  • Derivatization (if necessary): React the sample with a suitable agent (e.g., trifluoroacetic anhydride) to create a more volatile derivative.

  • Column: A chiral GC column, such as a cyclodextrin-based column (e.g., Beta-DEX™).[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperature: Optimized to prevent sample degradation and ensure efficient detection (e.g., 250°C).[16]

  • Oven Temperature Program: A temperature gradient to achieve optimal separation.

  • Detector: Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity for nitrogen-containing compounds.[17]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve Sample B Derivatization (if needed) A->B C Inject Sample B->C D Chiral Separation in GC Column C->D E FID/NPD Detection D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Purity F->G

Workflow for Chiral GC Analysis.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the validated methods. The acceptance criteria are based on ICH guidelines and common industry practices.[3][18]

Validation Parameter Chiral HPLC Achiral HPLC with Derivatization Chiral GC Typical Acceptance Criteria
Specificity Excellent separation of enantiomers from impurities.Good separation of diastereomers, potential for interference from derivatizing agent.High resolution, potential for thermal degradation of analytes.Baseline resolution between enantiomers/diastereomers and any impurities.
Linearity (r²) > 0.999> 0.999> 0.998r² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%98.0 - 102.0% for drug substance.[18]
Precision (RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%RSD ≤ 2% for assay.[18]
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 2.5%RSD ≤ 3-5% across days/instruments.[18]
Limit of Quantification (LOQ) ~0.05% of the major enantiomer~0.1% of the major enantiomer~0.1% of the major enantiomerAt or below the reporting threshold (often 0.05–0.10% of assay).[18]
Robustness Generally robust to small changes in mobile phase composition and temperature.Robust, but derivatization step can introduce variability.Sensitive to changes in temperature program and carrier gas flow.The method should remain unaffected by small, deliberate variations in method parameters.[3]

Causality Behind Experimental Choices and Field-Proven Insights

  • Chiral HPLC: This method is often preferred due to its directness and the wide availability of effective chiral stationary phases. The choice of a polysaccharide-based CSP is based on their proven broad applicability for a wide range of chiral compounds.[7] The normal-phase mode is frequently chosen for its enhanced selectivity for many chiral separations.

  • Achiral HPLC with Chiral Derivatization: This approach is valuable when a suitable chiral column is not available or when the enantiomers lack a chromophore for UV detection. The derivatization can introduce a chromophore, enhancing sensitivity.[] However, the derivatization reaction must be complete and free of side reactions to ensure accurate quantification.[10]

  • Chiral GC: GC can offer very high separation efficiency.[11] For a compound like this compound, which is not highly volatile, derivatization is a critical step to enable analysis by GC. The choice of FID is common for organic compounds, while an NPD can provide higher sensitivity and selectivity for nitrogen-containing molecules like the target analyte.[17]

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, Chiral HPLC stands out as the most robust and reliable method. Its directness, high specificity, and excellent precision make it the preferred choice in a regulated environment.

Achiral HPLC with chiral derivatization serves as a strong alternative, particularly if direct chiral separation proves difficult or if enhanced sensitivity is required. However, careful validation of the derivatization step is crucial.

Chiral GC can be a viable option, especially if the laboratory has existing expertise and instrumentation. The need for derivatization adds a layer of complexity but can be managed with a well-validated procedure.

Ultimately, the selection of the most appropriate method will depend on a risk-based assessment considering the specific analytical needs, available resources, and regulatory requirements.[5] All analytical procedures should be validated to ensure they are fit for their intended purpose.[4][19]

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Highlights from FDA's Analytical Test Method Valid
  • Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs - Benchchem.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • 19.4: Enantiomeric Purity - Chemistry LibreTexts.
  • Q2(R2)
  • 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Releases Guidance on Analytical Procedures - BioPharm Intern
  • Enantiomeric Purific
  • ICH Q2 R1: Mastering Analytical Method Valid
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutano
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Quality Guidelines - ICH.
  • Analytical Method Validation in Pharmaceutical Quality Assurance - ND Global - ndgcs.com.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Analytical Method Development and Valid
  • Analyses of amino acids, Enantiomeric purity - C
  • Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine - Benchchem.
  • Analytical method validation: A brief review - World Journal of Advanced Research and Reviews.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance -.
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
  • Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection - PubMed.
  • CAS 290-37-9: Pyrazine - CymitQuimica.
  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace.
  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
  • Advantages of achiral h.p.l.c. as a preparative step for chiral analysis in biological samples and its use in toxicokinetic studies - PubMed.
  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic.
  • A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation - ResearchG
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC - Juniper Publishers.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • Chemical Transformation of Pyrazine Deriv
  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology.
  • Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC - Journal of Chemical and Pharmaceutical Research.

Sources

A Comparative Guide to IR Spectroscopy: Distinguishing Chloropyrazine and Hydroxyl Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structures. The ability to pinpoint specific functional groups within a molecule is fundamental to understanding its chemical properties and potential biological activity. This guide provides an in-depth, objective comparison of the IR spectral characteristics of two distinct and important chemical entities: the chloropyrazine moiety, a halogenated aromatic heterocycle, and the ubiquitous hydroxyl functional group.

This technical guide moves beyond a simple listing of characteristic peaks. It delves into the causality behind the observed vibrational frequencies, provides a robust experimental protocol for acquiring high-quality data, and presents a clear comparative analysis to empower researchers in their spectral interpretations.

The Foundational Principles of IR Spectroscopy: A Brief Primer

Infrared spectroscopy operates on the principle that chemical bonds are not static; they are in a constant state of vibration. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. These absorptions are recorded as peaks in an IR spectrum, creating a unique molecular fingerprint. The position, intensity, and shape of these peaks provide a wealth of information about the functional groups present in the molecule.

Deciphering the Spectrum of Chloropyrazine: A Halogenated Aromatic Heterocycle

Chloropyrazine (C₄H₃ClN₂) presents a fascinating case study in IR spectroscopy due to its combination of an aromatic ring, nitrogen heteroatoms, and a halogen substituent. Its spectrum is a composite of several characteristic vibrations.

Key Vibrational Modes for Chloropyrazine:

  • Aromatic C-H Stretch: Aromatic C-H bonds typically exhibit stretching vibrations at wavenumbers just above 3000 cm⁻¹. Expect to see one or more weak to medium sharp peaks in the 3100-3000 cm⁻¹ region.[1][2][3][4] The presence of peaks in this region is a strong indicator of an unsaturated system.

  • Aromatic C=C and C=N In-Ring Stretching: The pyrazine ring gives rise to a series of characteristic stretching vibrations. These appear as multiple sharp bands of variable intensity in the 1600-1400 cm⁻¹ region.[1][2][5] Specifically, look for absorptions around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[1][2]

  • C-Cl Stretch: The carbon-chlorine bond stretch is a key diagnostic feature for chloropyrazine. This vibration typically appears as a strong band in the lower frequency "fingerprint" region of the spectrum, generally in the range of 850-550 cm⁻¹ .[3][4][6]

  • C-H Out-of-Plane Bending ("oop"): The substitution pattern on the aromatic ring can often be deduced from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[1][3][4][5]

The following diagram illustrates the key vibrational modes of chloropyrazine.

Caption: Key vibrational modes in chloropyrazine.

The Signature of the Hydroxyl Group: A Tale of Hydrogen Bonding

The hydroxyl (-OH) functional group is one of the most readily identifiable in IR spectroscopy. Its appearance, however, is dramatically influenced by its environment, specifically the presence or absence of hydrogen bonding.

Key Vibrational Modes for a Hydroxyl Group:

  • O-H Stretch (Hydrogen Bonded): In a condensed phase (liquid or solid), where hydroxyl groups can form intermolecular hydrogen bonds, the O-H stretching vibration gives rise to a very broad and strong absorption band in the 3550-3200 cm⁻¹ region.[7][8][9][10][11] The broadness is a direct consequence of the varying strengths of the hydrogen bonds within the sample matrix.[7][12]

  • O-H Stretch (Free): In a very dilute solution in a non-polar solvent or in the gas phase, where hydrogen bonding is minimized, the "free" O-H stretch is observed as a sharp, narrow peak in the 3700-3584 cm⁻¹ range.[8][11][13][14][15]

  • C-O Stretch: The carbon-oxygen single bond also has a characteristic stretching vibration. This typically appears as a strong, sharp peak in the 1260-1000 cm⁻¹ region.[10][15][16] The exact position can give clues as to whether the alcohol is primary, secondary, or tertiary.[15][16]

The following diagram illustrates the impact of hydrogen bonding on the O-H stretching vibration.

Hydroxyl_Vibrations cluster_states Hydroxyl Group Environment cluster_peaks Observed IR Peak Dilute Solution Dilute Solution Sharp Peak (~3600 cm⁻¹) Sharp Peak (~3600 cm⁻¹) Dilute Solution->Sharp Peak (~3600 cm⁻¹) Free O-H Stretch Concentrated Solution / Pure Liquid Concentrated Solution / Pure Liquid Broad Peak (3550-3200 cm⁻¹) Broad Peak (3550-3200 cm⁻¹) Concentrated Solution / Pure Liquid->Broad Peak (3550-3200 cm⁻¹) H-Bonded O-H Stretch

Caption: Effect of hydrogen bonding on the O-H stretch.

Comparative Analysis: A Side-by-Side Look at the Data

To provide a clear and objective comparison, the characteristic IR absorption peaks for chloropyrazine and a generic alcohol (representing the hydroxyl group) are summarized below.

Vibrational Mode Chloropyrazine (cm⁻¹) Hydroxyl Group (Alcohol) (cm⁻¹) Peak Characteristics
X-H Stretch 3100-3000 (Aromatic C-H)3550-3200 (Broad, H-bonded O-H) or 3700-3584 (Sharp, free O-H)Chloropyrazine: Weak to medium, sharp. Alcohol: Strong, very broad (H-bonded) or sharp (free).
Double Bond Region 1600-1400 (C=C, C=N in-ring)N/AChloropyrazine: Multiple sharp peaks of variable intensity.
Fingerprint Region 850-550 (C-Cl Stretch)1260-1000 (C-O Stretch)Chloropyrazine: Strong C-Cl stretch. Alcohol: Strong C-O stretch.

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][13][14][15][16]

Experimental Protocol: Acquiring High-Fidelity IR Spectra via ATR-FTIR

For the routine analysis of both liquid and solid samples, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a highly effective and convenient technique.[17][18][19][20] It requires minimal sample preparation and typically yields high-quality spectra.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has had adequate time to warm up and stabilize, as per the manufacturer's instructions.

    • Verify that the ATR accessory is clean and properly installed. The crystal (commonly diamond or zinc selenide) should be free of any residues from previous analyses.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum will account for any absorptions from the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself.

    • With the ATR crystal clean and free of any sample, lower the press arm (if applicable) and collect the background spectrum.

  • Sample Application:

    • For Liquid Samples (e.g., an alcohol): Place a single drop of the liquid directly onto the center of the ATR crystal.

    • For Solid Samples (e.g., chloropyrazine): Place a small amount of the solid powder onto the crystal, ensuring it covers the sampling area. Lower the press arm to ensure good contact between the solid and the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are typically sufficient for routine analysis.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software tools to identify and label the key peaks of interest. Compare the obtained peak positions with the reference data provided in this guide and other spectral databases.

  • Cleaning:

    • Thoroughly clean the ATR crystal after each measurement. Use an appropriate solvent (e.g., isopropanol, ethanol) and a soft, non-abrasive wipe to remove all traces of the sample.

The following workflow diagram visualizes the ATR-FTIR experimental process.

ATR_FTIR_Workflow Start Start Instrument Preparation Instrument Preparation Start->Instrument Preparation End End Acquire Background Spectrum Acquire Background Spectrum Instrument Preparation->Acquire Background Spectrum Apply Sample to ATR Crystal Apply Sample to ATR Crystal Acquire Background Spectrum->Apply Sample to ATR Crystal Acquire Sample Spectrum Acquire Sample Spectrum Apply Sample to ATR Crystal->Acquire Sample Spectrum Data Processing & Analysis Data Processing & Analysis Acquire Sample Spectrum->Data Processing & Analysis Clean ATR Crystal Clean ATR Crystal Data Processing & Analysis->Clean ATR Crystal Clean ATR Crystal->End

Sources

Benchmarking Pyrazine Scaffolds: The Strategic Advantage of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazine "Privilege"

In medicinal chemistry, the pyrazine ring is a "privileged scaffold," appearing in FDA-approved drugs ranging from the proteasome inhibitor Bortezomib to the diuretic Amiloride. However, early-stage drug discovery often stalls due to the "molecular obesity" trap—where lead compounds become too lipophilic and insoluble.

This guide benchmarks (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol (hereafter referred to as Scaffold A ) against standard pyrazine and pyridine alternatives. We demonstrate that Scaffold A offers a superior balance of reactivity , solubility , and stereochemical vectors , serving as an ideal "exit vector" intermediate for kinase and GPCR programs.

Comparative Benchmark Analysis

The following data contrasts Scaffold A against its direct precursor (2,6-Dichloropyrazine) and a bioisosteric pyridine analog.

Table 1: Physicochemical & Reactivity Profile
FeatureScaffold A (Target)2,6-Dichloropyrazine (Precursor)2-Chloro-6-(pyrrolidin-1-yl)pyridine (Analog)
Structure (3S)-OH Pyrrolidine + Cl-PyrazineSymmetric DichloroPyridine Bioisostere
ClogP (Est.) 0.8 – 1.2 (Optimal)1.8 – 2.1 (Lipophilic)1.9 – 2.3 (High)
TPSA (Ų) ~52 (Good permeability)~26 (Low polarity)~35 (Lower solubility)
SNAr Reactivity Moderate/Selective High/PromiscuousLow (Requires Pd-catalysis)
Solubility (pH 7.4) High (>100 µM)Low (<10 µM)Moderate (<50 µM)
Metabolic Stability Enhanced (N-dealkylation blocked by ring)Poor (Oxidation prone)Variable (N-oxide formation)
Technical Deep Dive: The "Push-Pull" Electronic Effect

The superiority of Scaffold A lies in its electronic environment.

  • Mechanism: The pyrrolidine nitrogen at position C2 acts as an electron donor (+M effect), pushing electron density into the pyrazine ring.

  • Result: This deactivates the ring slightly compared to the hyper-electrophilic 2,6-dichloropyrazine.

  • Benefit: The remaining chlorine at C6 becomes "tunable." It is stable enough to resist hydrolysis during storage but reactive enough for a subsequent SNAr reaction with a primary amine or a Suzuki coupling, without the formation of homocoupled byproducts often seen with symmetric dihalides.

Structural Biology & SAR Visualization

The (3S)-hydroxyl group is not merely a solubilizing tag; it is a specific binding vector. In kinase inhibitors, this chiral center often directs H-bond interactions toward the solvent front or the ribose-binding pocket, improving selectivity over the racemate.

SAR_Analysis Scaffold Scaffold A This compound Cl_Handle C6-Chlorine Handle (Electrophilic Site) Scaffold->Cl_Handle Pyrazine Pyrazine Core (Low pKa ~0.6, H-Bond Acceptor) Scaffold->Pyrazine Pyrrolidine Pyrrolidine Ring (Conformational Constraint) Scaffold->Pyrrolidine Library_Syn Library Synthesis (Suzuki/Buchwald/SnAr) Cl_Handle->Library_Syn Site of Diversification Target_Binding Target Binding (Kinase Hinge/GPCR) Pyrazine->Target_Binding Pi-Stacking OH_Group (3S)-Hydroxyl (Solubility & H-Bond Donor) Pyrrolidine->OH_Group OH_Group->Target_Binding Specific Vector

Figure 1: Structural Activity Relationship (SAR) map detailing the functional roles of Scaffold A's pharmacophores.

Experimental Protocols

To validate the performance of Scaffold A, we employ the following self-validating protocols. These are designed to stress-test the scaffold's reactivity and stability.

Protocol A: Comparative SNAr Reactivity Assay

Objective: To quantify the "tunable" reactivity of the C6-chlorine compared to a standard chloropyridine.

  • Preparation:

    • Dissolve Scaffold A (1.0 eq) in DMSO-d6 (0.1 M concentration).

    • Prepare a separate vial with 2-chloro-6-(pyrrolidin-1-yl)pyridine (Control).

    • Add internal standard (1,3,5-trimethoxybenzene).

  • Reaction:

    • Add Benzylamine (2.0 eq) and DIPEA (3.0 eq) to both vials.

    • Heat to 80°C.

  • Monitoring:

    • Acquire 1H NMR spectra at t=0, 1h, 4h, and 24h.

    • Monitor the disappearance of the pyrazine proton signal (typically ~7.8-8.2 ppm).

  • Expected Outcome:

    • Scaffold A: >50% conversion within 4 hours. The pyrazine nitrogens activate the ring for nucleophilic attack.

    • Pyridine Control: <10% conversion. Pyridines generally require Pd-catalysis (Buchwald-Hartwig) for this transformation unless activated by strong EWGs (e.g., -NO2, -CF3).

Protocol B: Thermodynamic Solubility Profiling

Objective: Confirm the solubilizing effect of the (3S)-OH group.

  • Saturation: Add solid Scaffold A to phosphate-buffered saline (PBS, pH 7.4) until visible precipitation occurs (supersaturation).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved solids.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

  • Benchmarking: Compare against 1-(6-chloropyrazin-2-yl)pyrrolidine (the non-hydroxylated analog).

    • Criterion: Scaffold A should exhibit ≥3x higher solubility due to the H-bond donor capacity of the hydroxyl group.

Workflow Visualization

The following diagram illustrates the logical flow of utilizing Scaffold A in a Fragment-Based Drug Discovery (FBDD) campaign.

Workflow Start Start: Scaffold A Selection Step1 Step 1: C6-Diversification (S_NAr or Suzuki) Start->Step1 High Reactivity Decision Check Purity (LCMS) Step1->Decision Decision->Step1 <95% (Re-optimize) Step2 Step 2: OH-Functionalization (Optional: Mitsunobu/Alkylation) Decision->Step2 >95% Purity Final Final Lead Candidate Step2->Final Lead Opt

Figure 2: Optimization workflow utilizing the orthogonal reactivity of the Chlorine and Hydroxyl handles.

References

  • Reactivity of Pyrazine Scaffolds

    • Title: "Amination of Heteroaryl Chlorides: Palladium C
    • Source:Molecules (via NIH/PMC)
    • URL:[Link]

    • Relevance: Validates the superior SNAr reactivity of chloropyrazines over chloropyridines in the absence of metal c
  • Solubility & Medicinal Chemistry

    • Title: "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry"
    • Source:Molecules (MDPI)
    • URL:[Link]

    • Relevance: Details the solubility advantages of pyrazine rings and their capability to form hydrogen bonds in aqueous media.
  • Metabolic Stability

    • Title: "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds"[1]

    • Source:Expert Opinion on Drug Discovery (via NIH/PMC)
    • URL:[Link]

    • Relevance: Supports the claim that introducing nitrogen atoms (phenyl -> pyridine -> pyrazine) generally improves metabolic stability by reducing oxidative potential.[1]

  • Pyrrolidine in Drug Design

    • Title: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds"
    • Source:Molecules (via NIH/PMC)
    • URL:[Link]

    • Relevance: Highlights the importance of the pyrrolidine ring for conformational constraint and stereochemical targeting.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

I. Immediate Safety and Spill Response

Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

In the event of a spill, the primary objective is to contain the material and prevent its spread.

Spill Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[2]

  • Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the compound.[4]

  • Collection: Carefully collect the absorbed material and any contaminated solids into a designated, sealable waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

II. Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization. Based on its structure, this compound should be classified as a chlorinated heterocyclic compound. The presence of the chlorine atom is of particular significance, as the incineration of chlorinated compounds can lead to the formation of harmful byproducts if not conducted under specific conditions.[5]

Core Principle: Never mix incompatible waste streams. The mixing of different chemical wastes can lead to violent reactions, the emission of toxic gases, or the formation of even more hazardous substances.[6]

Segregation Strategy:

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated, clearly labeled solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.

    • Solvent Compatibility: Be mindful of the solvents used. Halogenated and non-halogenated solvent waste streams should ideally be kept separate to facilitate proper disposal and potential recycling of non-halogenated solvents.

  • Incompatibilities: Keep this waste stream separate from strong acids and bases.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Characterization cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe char Characterize Waste: This compound (Chlorinated Heterocycle) ppe->char segregate Segregate Waste Stream (Solid vs. Liquid) char->segregate solid_container Solid Waste Container segregate->solid_container Solid liquid_container Liquid Waste Container segregate->liquid_container Liquid label_container Label Container Correctly: 'Hazardous Waste', Chemical Name, Date, PI Name solid_container->label_container liquid_container->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa inspect Weekly Inspection of SAA saa->inspect full Container >90% Full? inspect->full full->saa No request_pickup Request Waste Pickup (Contact EH&S) full->request_pickup Yes end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

III. Containerization and Labeling: Ensuring Clarity and Compliance

The proper containerization and labeling of hazardous waste are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]

Container Requirements:

  • Compatibility: The container must be made of a material that is chemically compatible with this compound and any solvents in the waste mixture. For many organic compounds, glass or high-density polyethylene (HDPE) containers are appropriate. Do not use metal containers for acidic or basic waste.[9]

  • Integrity: The container must be in good condition, free from cracks or leaks, and have a secure, screw-top cap.[6][10]

  • Filling: Do not overfill the container. A good rule of thumb is to fill it to no more than 90% of its capacity to allow for expansion of the contents.[9]

  • Closure: The container must be kept closed at all times except when adding waste.[10]

Labeling Protocol: Each waste container must be clearly labeled with the words "Hazardous Waste."[10] The label should also include:

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]

  • The approximate percentage of each component in the waste mixture.[6]

  • The date on which the waste was first added to the container.

  • The name of the Principal Investigator or research group.

IV. On-Site Accumulation and Storage

Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA).[6] This is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[10]

SAA Best Practices:

  • Location: The SAA should be in a well-ventilated area, away from sources of ignition, and ideally within a secondary containment system to prevent the spread of potential spills.[9]

  • Segregation: Within the SAA, continue to segregate waste containers based on their hazard class. Store acids and bases separately, and keep flammables away from oxidizers.[6]

  • Inspection: The SAA must be inspected weekly to check for leaks and to ensure that all containers are properly labeled and closed.[6][10]

  • Time and Volume Limits: While regulations can vary, it is a common requirement that waste containers be moved to a central storage area within a specified timeframe (e.S., three days) once they are full.[6] Partially filled containers may be allowed to remain in the SAA for a longer period, but it is good practice to have them removed regularly.[6]

V. Final Disposal Procedures

The ultimate disposal of this compound must be handled by trained professionals and at a licensed waste disposal facility.

Step-by-Step Final Disposal:

  • Contact Environmental Health & Safety (EH&S): Your institution's EH&S office is your primary resource for waste disposal. They will provide guidance on specific procedures and arrange for the collection of your full waste containers.

  • Schedule a Pickup: Once a waste container is nearly full (around 90% capacity), submit a request for a chemical waste pickup through your EH&S department.[10]

  • Documentation: You may be required to complete a hazardous waste manifest or tag that details the contents of the container. This documentation is a critical component of the "cradle-to-grave" tracking of hazardous waste as mandated by the Resource Conservation and Recovery Act (RCRA).[7]

  • Professional Removal: Trained personnel from your EH&S office or a contracted waste management company will collect the waste from your laboratory. These professionals are trained in the safe transport of hazardous materials.[11]

Disposal Method: Given its chlorinated nature, the most probable disposal method for this compound is high-temperature incineration at a facility specifically designed to handle chlorinated organic compounds. These incinerators are equipped with scrubbers and other pollution control devices to neutralize the hydrochloric acid and prevent the formation of dioxins and other harmful emissions that can result from the combustion of chlorinated materials.[5] Alternative technologies such as hydrodechlorination are also emerging as environmentally friendly methods for treating chlorinated waste.[5][12]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community. The careful management of chemical waste is not merely a regulatory burden but a fundamental aspect of professional scientific conduct.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Clean Management Environmental Group, Inc. (2022, September 13).
  • Fisher Scientific. (2012, April 16).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one.
  • MDPI. (2023, March 25).
  • Thermo Fisher Scientific. (2010, April 10).
  • Fisher Scientific. (2009, October 2).
  • Royal Society of Chemistry.
  • Catalysts. (2025, August 7). Catalysts for hydrodechlorination of chlorine-containing polymers and organic waste.

Sources

Personal protective equipment for handling (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a novel compound likely intended for research and drug development, it must be treated as a substance of unknown toxicity with potent pharmacological activity. The following procedures are grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard and are designed to ensure the highest level of safety.[1][2][3]

Immediate Action Brief: Essential Safety at a Glance

For experienced personnel, this section serves as a pre-operational checklist. All operations require adherence to a formally documented Chemical Hygiene Plan (CHP).[4]

  • Location: All handling of solids and initial solution preparations must occur within a certified chemical fume hood or a powder containment hood.

  • Primary Engineering Control: A properly functioning chemical fume hood is mandatory to prevent inhalation exposure.[2]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Double-gloving with nitrile gloves is required. Change the outer glove immediately upon suspected contact.[5]

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.

    • Body Protection: A buttoned, long-sleeved laboratory coat is required. Consider a disposable gown for larger quantities or tasks with a high splash risk.

  • Emergency: An emergency eye wash station and safety shower must be immediately accessible. Ensure spill kits appropriate for potent powders and solvents are available.

Hazard Analysis & Risk Mitigation

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment based on its structural motifs—chloropyrazine and pyrrolidinol—is critical for defining appropriate safety measures.

  • Pyrrolidine/Pyrrolidinol Moiety: Analogous compounds like pyrrolidine are known to be corrosive and can cause severe skin burns and eye damage.[6] 3-Pyrrolidinol is a known irritant to the skin, eyes, and respiratory system.[7] Therefore, we must assume this compound is, at a minimum, a severe irritant.

  • Chloropyrazine Moiety: Pyrazine derivatives can be harmful if swallowed.[8] The presence of a halogen (chlorine) increases the potential for toxicity.

  • Pharmacological Potency: As a heterocyclic compound likely designed for biological activity, it must be considered a potent pharmacologically active material.[5] This means even small exposures could have physiological effects.

The primary risks are inhalation of the powdered form, dermal absorption , and eye contact . The causality for the stringent PPE requirements is to create a robust barrier against these exposure routes, treating the compound with the caution afforded to particularly hazardous substances under OSHA guidelines.[2]

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be based on a thorough risk assessment of the specific procedure being performed.[4][5]

Task Hand Protection Eye/Face Protection Body & Respiratory Protection
Receiving & Storage Single pair of nitrile gloves.Safety glasses with side shields.Laboratory coat.
Weighing & Aliquoting (Solid) Double-gloved with nitrile gloves.Chemical splash goggles.Laboratory coat. Respiratory protection (e.g., N95) may be required if work is not performed in a containment hood.[9][10]
Solution Preparation Double-gloved with nitrile gloves.Chemical splash goggles. A face shield is recommended when handling >100 mL.Laboratory coat. Work must be done in a chemical fume hood.
Experimental Use Double-gloved with nitrile gloves.Safety glasses with side shields (minimum). Goggles for splash risk.Laboratory coat.
Spill Cleanup Heavy-duty nitrile or butyl rubber gloves.Chemical splash goggles and face shield.Disposable, coated gown. N95 respirator or higher.
Waste Disposal Double-gloved with nitrile gloves.Safety glasses with side shields.Laboratory coat.
Justification of PPE Choices:
  • Double Gloving: This practice minimizes the risk of exposure from a single glove failure and provides a method for safely removing a contaminated outer glove without exposing the skin. The outer glove should be removed and replaced immediately after handling the primary container or in case of a known splash.

  • Goggles over Glasses: When handling the solid form or preparing solutions, the risk of a splash or aerosol generation is highest. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.

  • Respiratory Protection: While a fume hood is the primary control, an N95 respirator can provide an additional layer of protection against inhaling fine powders, especially during weighing operations if a dedicated containment hood is unavailable.[9]

Step-by-Step Safe Handling Workflow

This protocol outlines the critical steps for safely handling the compound from receipt to disposal.

  • Preparation & Pre-Work Inspection:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure the fume hood is functioning correctly (check airflow monitor).

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) and the spill kit before retrieving the compound.

    • Don the required PPE as specified in the table above.

  • Handling the Solid Compound (Weighing):

    • Perform all manipulations of the solid compound within the fume hood.

    • Use a spatula to carefully transfer the desired amount to weigh paper or a tared container. Avoid creating dust.

    • Close the primary container immediately after dispensing.

    • Clean the spatula head with a solvent-moistened wipe, treating the wipe as hazardous waste.

  • Preparing Solutions:

    • Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation.

    • If sonication or heating is required, ensure the vessel is securely capped.

    • Once dissolved, the risk of aerosolization is lower, but the risk of splash and skin absorption remains.

  • Post-Handling & Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • With the inner gloves still on, remove goggles and lab coat.

    • Remove the inner gloves and wash hands thoroughly with soap and water.[11]

Logical Workflow for Handling this compound

G Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Procedure Phase Risk_Assessment 1. Risk Assessment (Assume Potent & Irritant) Verify_Controls 2. Verify Engineering Controls (Fume Hood Certification) Risk_Assessment->Verify_Controls Don_PPE 3. Don Appropriate PPE (Double Gloves, Goggles, Coat) Verify_Controls->Don_PPE Weigh_Solid 4. Weigh Solid Compound (Minimize Dust) Don_PPE->Weigh_Solid Prepare_Solution 5. Prepare Solution (Add Solvent to Solid) Weigh_Solid->Prepare_Solution Perform_Experiment 6. Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate 7. Decontaminate Work Area Perform_Experiment->Decontaminate Segregate_Waste 8. Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate_Waste Doff_PPE 9. Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A step-by-step workflow for the safe handling of potent research compounds.

Spill and Emergency Procedures

  • Minor Spill (Solid, inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent pads to prevent further aerosolization.

    • Wet the pads with an appropriate solvent (e.g., isopropanol) to dampen the powder.

    • Carefully collect the material using non-sparking tools and place it in a sealed container for hazardous waste.

    • Decontaminate the area with soap and water.

  • Skin Contact:

    • Immediately remove contaminated clothing and gloves.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5][7]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, weigh papers, and excess solid compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[5][6] It is the user's responsibility to ensure the waste is properly characterized for the disposal vendor.[5]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidance - ECHA. European Chemicals Agency. [Link]

  • ECHA Homepage. European Chemicals Agency. [Link]

  • Video library - ECHA. European Chemicals Agency. [Link]

  • Guidance documents - ECHA. European Chemicals Agency. [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment - ECHA. European Chemicals Agency. [Link]

  • Safety data sheet - Selytor. BASF. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Connor, T. H. (2006). [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Prochlorperazine Edisylate Injection (5 mg/mL) Safety Data Sheet. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.